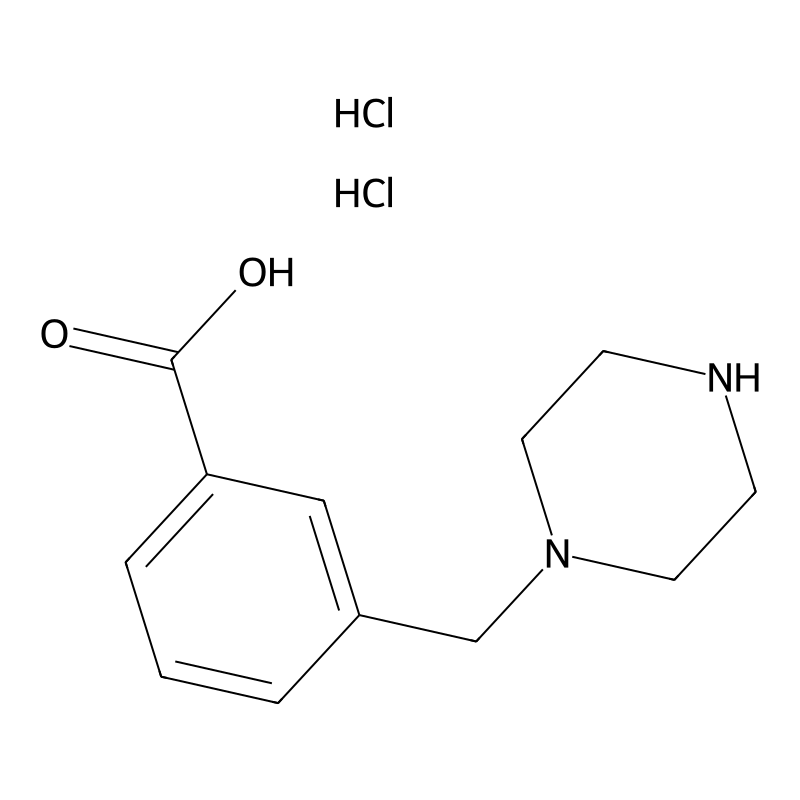1-(3-carboxyphenyl methyl) piperazine-2HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(3-Carboxyphenyl methyl) piperazine-2HCl is a chemical compound characterized by a piperazine ring bonded to a carboxyphenyl group. This compound, with the molecular formula , is notable for its potential applications in pharmaceuticals and organic synthesis. The presence of both the carboxyphenyl moiety and the piperazine structure contributes to its unique chemical properties, making it a subject of interest in various research fields, particularly in medicinal chemistry and drug development .
- Oxidation: The carboxyphenyl group can be oxidized to yield various carboxylic acid derivatives.
- Reduction: The compound can undergo reduction reactions to form alcohols or amines.
- Substitution: The piperazine ring is capable of nucleophilic substitution, allowing for the formation of diverse derivatives.
Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
- Reduction Agents: Lithium aluminum hydride and sodium borohydride are effective for reducing the compound.
- Substitution Reagents: Alkyl halides or acyl chlorides are typically employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The primary products generated from these reactions include various substituted piperazines, carboxylic acids, and alcohols, which can be further utilized in synthetic applications.
Research indicates that 1-(3-Carboxyphenyl methyl) piperazine-2HCl exhibits promising biological activities. It has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering potential in treating inflammatory diseases.
- Anticancer Activity: Preliminary studies suggest that it could inhibit cancer cell proliferation through specific molecular interactions.
The mechanism of action involves binding to specific enzymes and receptors, facilitated by the carboxyphenyl group, which enhances its binding affinity and biological activity.
The synthesis of 1-(3-Carboxyphenyl methyl) piperazine-2HCl generally involves the reaction between 3-carboxybenzyl chloride and piperazine. This reaction typically occurs in organic solvents like dichloromethane or toluene under reflux conditions. Purification can be achieved through recrystallization or column chromatography.
Industrial Production
In industrial settings, similar synthetic routes are employed but scaled up for higher yields. Quality control measures such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are implemented to ensure product purity and consistency .
1-(3-Carboxyphenyl methyl) piperazine-2HCl has diverse applications across several fields:
- Pharmaceuticals: It serves as a building block for synthesizing complex organic molecules and is explored for therapeutic uses.
- Biological Research: It is utilized in studies examining enzyme interactions and protein binding.
- Industrial Uses: The compound is relevant in the production of agrochemicals and other chemical intermediates .
Studies on the interactions of 1-(3-Carboxyphenyl methyl) piperazine-2HCl with various biological targets have shown that it can influence multiple biochemical pathways. Its interactions with specific receptors enhance its potential as a therapeutic agent, particularly in targeting inflammatory responses and cancer cell growth inhibition .








